2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound notable for its unique structural features. It contains a pyrimido[5,4-b]indole core, which contributes to its potential biological activities. The compound has a molecular formula of C24H23N3O4S2 and a molecular weight of approximately 481.60 g/mol. This compound is classified as a small molecule with potential applications in medicinal chemistry and drug discovery.
The information about this compound can be sourced from various chemical databases and publications, including BenchChem and ChemDiv, which provide detailed chemical properties and synthesis methods.
This compound can be classified under the category of heterocyclic compounds due to its pyrimidine and indole structures. It may also be categorized as a potential pharmaceutical agent due to its structural motifs that are often associated with biological activity.
The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure high yields and purity. Standard organic synthesis techniques including chromatography may be employed for purification.
The molecular structure of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide can be represented by its IUPAC name and SMILES notation:
CC(C(=O)N)SCC1=CNC(=O)C1=OThe compound features multiple functional groups including amides, ketones, and sulfides that contribute to its reactivity and potential biological activity. The presence of nitrogen atoms suggests possible interactions with biological targets such as enzymes or receptors.
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves interactions with specific molecular targets within biological systems. Although the precise targets are not well-defined in current literature, the structural features suggest potential interactions with enzymes or receptors involved in various biochemical pathways.
The potential applications of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide are primarily in medicinal chemistry and drug discovery:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: